

A Comparative Guide: LSN3160440 and Oxyntomodulin at the GLP-1 Receptor

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Compound of Interest

Compound Name: LSN3160440

Cat. No.: B15138572

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For researchers and professionals in drug development, understanding the nuanced interactions of novel compounds with the glucagon-like peptide-1 receptor (GLP-1R) is paramount. This guide provides a detailed, data-driven comparison of two distinct modulators of the GLP-1R: **LSN3160440**, a synthetic positive allosteric modulator (PAM), and oxyntomodulin, an endogenous dual agonist peptide.

At a Glance: Key Differences

Feature	LSN3160440	Oxyntomodulin
Compound Type	Small molecule positive allosteric modulator (PAM)	Endogenous peptide hormone
Mechanism of Action at GLP-1R	Acts as a "molecular glue" to potentiate the activity of the inactive GLP-1 metabolite, GLP-1(9-36).[1][2][3] It is "probe-dependent" and does not potentiate the effects of oxyntomodulin or full-length GLP-1.[2][3]	Dual agonist of the GLP-1 receptor (GLP-1R) and the glucagon receptor (GCGR).[4][5]
Signaling Profile at GLP-1R	Enhances G-protein signaling (cAMP production) in the presence of GLP-1(9-36).[2][3]	Biased agonist, showing full agonism for G-protein-mediated cAMP accumulation and partial agonism for β -arrestin recruitment.[4][5][6]

Quantitative Analysis of GLP-1R Modulation

The following tables summarize the available quantitative data for **LSN3160440** and oxyntomodulin at the GLP-1R. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution.

Table 1: Binding Affinity at the GLP-1R

Ligand	Condition	Binding Affinity (K _i , nM)	Reference
GLP-1(9-36)	Alone	105 ± 9	[7]
+ 10 μ M LSN3160440	0.77 ± 0.02	[7]	
Oxyntomodulin	Alone	130 ± 10	[7]
+ 10 μ M LSN3160440	32 ± 3	[7]	

Table 2: Functional Potency (cAMP Accumulation) at the GLP-1R

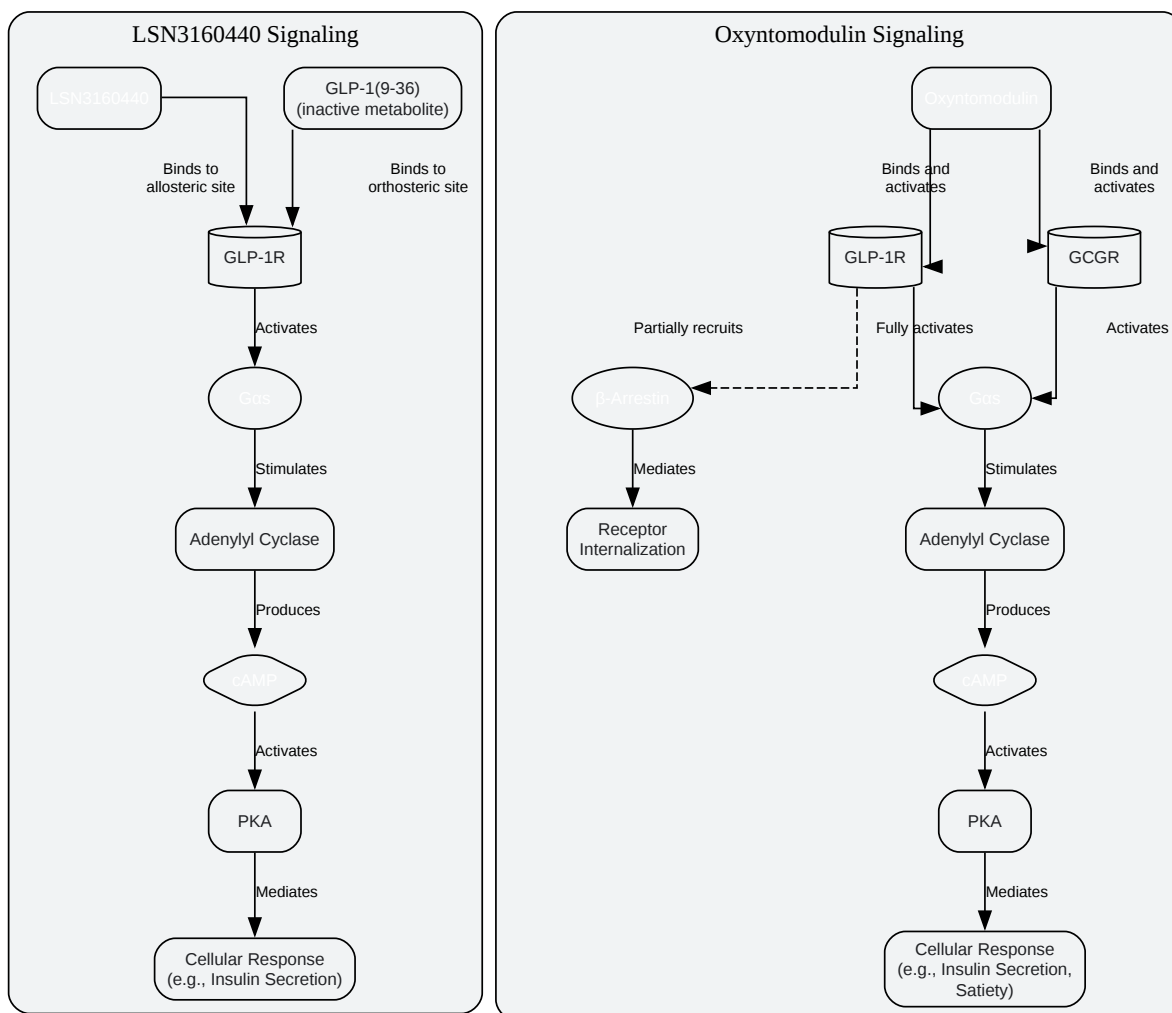
Ligand	Potency (EC50, nM)	Efficacy	Reference
Oxyntomodulin	10 ± 1.1	Full agonist	[6]
GLP-1(9-36)	-	Weak partial agonist	[7]
GLP-1(9-36) + LSN3160440	Potentiated	Full agonist	[7]

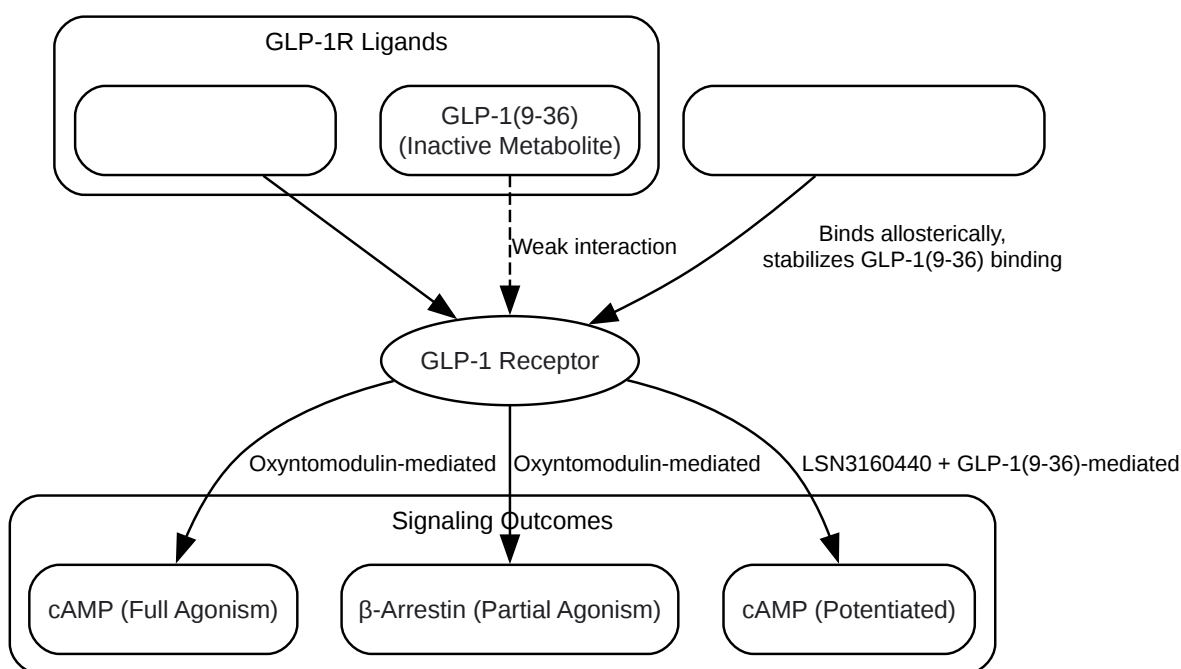
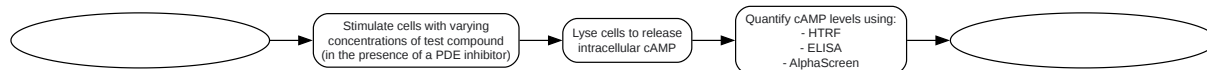
Table 3: β -Arrestin Recruitment at the GLP-1R

Ligand	Efficacy	Reference
Oxyntomodulin	Partial agonist	[4][5][6]
LSN3160440 + GLP-1(9-36)	Data not available	

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of **LSN3160440** and oxyntomodulin at the GLP-1R result in different signaling outcomes.





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